N'-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide
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Overview
Description
N’-(1-tetracyclo[6620~2,7~0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-tetracyclo[6620~2,7~0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide typically involves multi-step organic reactionsCommon reagents used in these reactions include various organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N’-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrazide derivatives .
Scientific Research Applications
N’-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-1,3,5,7,9,11,13-heptaene: Shares a similar tetracyclic core but lacks the quinolinecarbohydrazide moiety.
Tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid: Contains a similar tetracyclic structure with carboxylic acid groups instead of the quinolinecarbohydrazide moiety.
Uniqueness
N’-(1-tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaen-15-ylethylidene)-3-quinolinecarbohydrazide is unique due to its combination of a tetracyclic core and a quinolinecarbohydrazide moiety.
Properties
Molecular Formula |
C28H23N3O |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-[(E)-1-(15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)ethylideneamino]quinoline-3-carboxamide |
InChI |
InChI=1S/C28H23N3O/c1-17(30-31-28(32)19-14-18-8-2-7-13-26(18)29-16-19)24-15-25-20-9-3-5-11-22(20)27(24)23-12-6-4-10-21(23)25/h2-14,16,24-25,27H,15H2,1H3,(H,31,32)/b30-17+ |
InChI Key |
WPURMBJJFQXSPM-OCSSWDANSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC2=CC=CC=C2N=C1)/C3CC4C5=CC=CC=C5C3C6=CC=CC=C46 |
Canonical SMILES |
CC(=NNC(=O)C1=CC2=CC=CC=C2N=C1)C3CC4C5=CC=CC=C5C3C6=CC=CC=C46 |
Origin of Product |
United States |
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